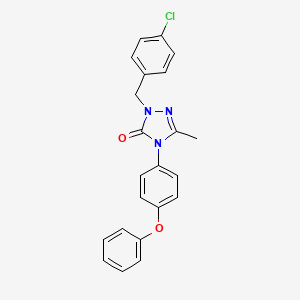

2-(4-chlorobenzyl)-5-methyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O2/c1-16-24-25(15-17-7-9-18(23)10-8-17)22(27)26(16)19-11-13-21(14-12-19)28-20-5-3-2-4-6-20/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGJMILWYDUYNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=C(C=C2)OC3=CC=CC=C3)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-chlorobenzyl)-5-methyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the triazolone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

Introduction of the chlorobenzyl group: This step often involves the alkylation of the triazolone core with 4-chlorobenzyl halides in the presence of a base such as potassium carbonate.

Attachment of the phenoxyphenyl group: This can be accomplished through nucleophilic aromatic substitution reactions, where the triazolone core reacts with 4-phenoxyphenyl halides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

2-(4-chlorobenzyl)-5-methyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl or phenoxyphenyl groups, where nucleophiles such as amines or thiols replace the halide groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

The compound has gained attention for its potential as an anti-tubercular agent , showing significant activity against Mycobacterium tuberculosis. Its effectiveness is attributed to its ability to inhibit key enzymes involved in the bacterial cell wall biosynthesis .

Pharmacology

Research indicates that this compound may have therapeutic effects beyond anti-tubercular activity, including:

- Anti-inflammatory Properties : Investigated for its potential to reduce inflammation in various biological models.

- Anti-cancer Activity : Studies suggest it may exhibit cytotoxic effects against certain cancer cell lines .

Biological Research

In biological studies, the compound is utilized to explore interactions with various biological targets, such as enzymes and receptors. This research helps in understanding the mechanisms underlying its biological activities and potential therapeutic applications .

Industrial Applications

In addition to its pharmaceutical applications, this compound may serve as a precursor in the synthesis of other complex organic molecules or be used in developing new materials due to its unique chemical properties .

The biological activity of 2-(4-chlorobenzyl)-5-methyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been documented in several studies:

- Antimicrobial Activity : Exhibits moderate activity against various bacterial strains such as Escherichia coli and Klebsiella pneumoniae. Comparative studies highlight its effectiveness relative to other triazole derivatives known for broad-spectrum antimicrobial properties .

Case Studies and Research Findings

Several case studies have focused on the antimicrobial efficacy of this compound:

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzyl)-5-methyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. For instance, in anti-tubercular activity, it may inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell death . The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

Key Observations :

- Chlorobenzyl/Phenyl Substitutions : The 4-chlorobenzyl group (as in 9b and 8 ) enhances lipophilicity, improving membrane permeability and bioactivity .

- Phenoxyphenyl vs.

- Synthetic Yields: Higher yields (>80%) are achieved with ethanol/water recrystallization (e.g., 9b) compared to dichlorethane-based methods (~48% for 8) .

Key Trends :

- Antimicrobial Potency : Mercapto-oxadiazole derivatives (e.g., 13 ) show enhanced activity due to thiol-mediated disruption of microbial membranes .

- Antifungal Specificity : Hydroxyphenyl-substituted triazolones (e.g., 5f ) exhibit selectivity against C. albicans via ergosterol biosynthesis inhibition .

- Structural-Activity Relationships : Indole-incorporated derivatives (e.g., 8 ) demonstrate dual antimicrobial and antitumor effects, likely via intercalation or topoisomerase inhibition .

Physicochemical and Spectral Properties

- IR/NMR Signatures :

- Thermal Stability : Melting points correlate with molecular symmetry; chlorobenzyl derivatives (e.g., 9b ) exhibit higher thermal stability (214–216°C) than indole-containing analogs (147–149°C) .

Biological Activity

2-(4-chlorobenzyl)-5-methyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (commonly referred to as compound 1) is a synthetic organic compound that has attracted significant attention in medicinal chemistry and pharmacology due to its unique triazolone structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure can be characterized by the presence of a triazolone core with various substituents that influence its biological properties. The synthesis typically involves several steps:

- Formation of the Triazolone Core : Cyclization of hydrazine derivatives with carbonyl compounds.

- Introduction of the Chlorobenzyl Group : Alkylation with 4-chlorobenzyl halides using a base.

- Attachment of the Phenoxyphenyl Group : Nucleophilic aromatic substitution with 4-phenoxyphenyl halides.

These steps can be optimized for yield and purity through techniques such as high-performance liquid chromatography (HPLC) .

Antimicrobial Properties

Research indicates that compound 1 exhibits notable antimicrobial activity against various strains of bacteria and fungi. For instance, studies have shown moderate activity against Escherichia coli and Klebsiella pneumoniae . The compound's efficacy is often compared to other triazole derivatives, which are known for their broad-spectrum antimicrobial properties.

Anti-tubercular Activity

One of the most promising applications of compound 1 is its potential as an anti-tubercular agent. It has been reported to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall in Mycobacterium tuberculosis, leading to cell death . This mechanism underscores its significance in developing new treatments for tuberculosis.

Anti-inflammatory and Anti-cancer Effects

In addition to its antimicrobial properties, compound 1 has been investigated for anti-inflammatory and anti-cancer effects. Preliminary studies suggest that it may modulate inflammatory pathways and induce apoptosis in cancer cells. For example, it has shown the ability to increase p53 expression levels and activate caspase-3 in MCF-7 breast cancer cells, indicating potential for use in cancer therapy .

The biological activity of compound 1 is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Inhibits enzymes critical for bacterial cell wall synthesis.

- Apoptosis Induction : Activates apoptotic pathways in cancer cells through p53 modulation.

- Inflammatory Pathway Modulation : Alters cytokine production and signaling pathways involved in inflammation .

Research Findings and Case Studies

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-chlorobenzyl)-5-methyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one?

The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing substituted triazole precursors with aromatic aldehydes in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . Alternative routes may employ hydrazine derivatives or thiol-containing intermediates, as seen in analogous triazole syntheses . Key steps include:

- Selection of precursors with appropriate substituents (e.g., 4-chlorobenzyl, phenoxyphenyl).

- Optimization of reaction time (4–6 hours) and temperature (reflux conditions).

- Purification via recrystallization or column chromatography to isolate the triazolone core.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray crystallography : Resolves molecular geometry, bond lengths, and torsion angles. For example, single-crystal studies on similar triazolones reveal planar triazole rings and non-covalent interactions (e.g., C–H···O) .

- NMR spectroscopy : Confirms substitution patterns (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups).

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

| Technique | Key Parameters | Example Data from Evidence |

|---|---|---|

| X-ray | R factor < 0.05 | Mean C–C bond length: 1.39 Å |

| ¹H NMR | δ 7.2–8.1 ppm | Aromatic proton multiplicity |

Q. How can researchers screen the biological activity of this compound?

Initial screening involves:

- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria and fungi .

- Enzyme inhibition studies : Target enzymes like cyclooxygenase (COX) or acetylcholinesterase, using spectrophotometric methods .

- Cytotoxicity testing : MTT assays on mammalian cell lines to assess safety margins .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) affect bioactivity and stability?

- Substituent effects : Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial activity by increasing lipophilicity and membrane penetration . Conversely, bulky groups (e.g., cycloheptyl) may reduce solubility but improve target selectivity .

- Stability studies : Accelerated degradation tests (e.g., pH 1–13, 40–80°C) reveal susceptibility to hydrolysis at the triazolone carbonyl group. Stabilization strategies include halogenation or steric shielding .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

- Molecular docking : Identifies binding affinities to proteins (e.g., COX-2, fungal lanosterol demethylase) using software like AutoDock Vina .

- Molecular Dynamics (MD) : Simulates ligand-receptor stability over time (e.g., 100 ns trajectories) to validate docking results .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers) .

- Structural impurities : Validate compound purity via HPLC (>95%) before testing .

- Species-specific effects : Compare activity across multiple microbial strains or cell lines .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Use mixed solvents (e.g., DMSO/ethanol) for slow evaporation.

- Introduce co-crystallizing agents (e.g., carboxylic acids) to stabilize lattice interactions .

Methodological Guidance

Designing a SAR study for triazolone derivatives

- Step 1 : Synthesize analogs with systematic substituent changes (e.g., halogen, alkyl, aryl groups).

- Step 2 : Characterize analogs using XRD and NMR to confirm structural integrity .

- Step 3 : Test bioactivity in parallel assays (e.g., antimicrobial, cytotoxicity) .

- Step 4 : Use multivariate analysis (e.g., PCA) to correlate structural features with activity .

Validating synthetic intermediates to avoid side reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.